Enhanced Lipophilicity Compared to Unsubstituted and para-Bromo Analogs
The calculated partition coefficient (LogP) of 2-Bromo-4-propylphenol is 3.11, which is significantly higher than that of its closest simple analogs, 2-bromophenol (LogP ~2.35) and 4-bromophenol (LogP ~2.59) [1][2][3]. This 0.52-0.76 unit increase in LogP, driven by the para-propyl substituent, indicates a substantial increase in lipophilicity and is predictive of enhanced membrane permeability and potential differences in bioavailability or cellular uptake.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 |
| Comparator Or Baseline | 2-Bromophenol (LogP = 2.35) and 4-Bromophenol (LogP = 2.59) |
| Quantified Difference | ΔLogP = +0.76 vs. 2-bromophenol; ΔLogP = +0.52 vs. 4-bromophenol |
| Conditions | In silico calculation based on molecular structure [1][2][3]. |
Why This Matters
This quantifiable difference in lipophilicity directly influences compound partitioning in biological systems and can be a critical parameter for selecting the appropriate building block in medicinal chemistry or chemical biology probe design.
- [1] Molbase. 2-bromo-4-propylphenol (CAS: 64080-16-6) - Chemical & Physical Properties. View Source
- [2] ChemSrc. 2-Bromophenol (CAS 95-56-7) - Chemical & Physical Properties. View Source
- [3] ChemSrc. 4-Bromophenol (CAS 106-41-2) - Chemical & Physical Properties. View Source
